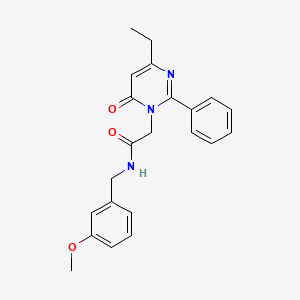![molecular formula C13H14O2 B2714604 1,3-Dihydrospiro[indene-2,4'-oxane]-3-one CAS No. 1803586-28-8](/img/structure/B2714604.png)
1,3-Dihydrospiro[indene-2,4'-oxane]-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,3-Dihydrospiro[indene-2,4’-oxane]-3-one involves a mixture of 1 mmol of 3,4,5-trimethoxybenzylidenethiocarbonohydrazide and 1 mmol of substituted isothiocyanates in 30 cm3 DMF stirred at room temperature for 4–6 h .Molecular Structure Analysis
The molecular structure of 1,3-Dihydrospiro[indene-2,4’-oxane]-3-one is characterized by a spirocyclic core, consisting of an oxindole and an indene ring. The InChI code for this compound is 1S/C13H14O2/c14-12-11-4-2-1-3-10 (11)9-13 (12)5-7-15-8-6-13 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Dihydrospiro[indene-2,4’-oxane]-3-one include a molecular weight of 202.25 . It is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Novel Organic Compounds
Research has led to the development of new methods for synthesizing polycyano-containing organic ligands through double carbanion cleavage of related dihydrospiro[cyclopropane-1,2'-indene] derivatives. These compounds, such as 1',3'-dioxo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-2,2,3,3-tetracarbonitrile, show potential for use in organic electronics and as components of ionic liquids due to their stable salt formations with new allylic-type anions (Karpov et al., 2016).
Electrosynthesis
One-pot electrosynthesis techniques have been employed to synthesize compounds like 2,3-bis(spiro-2-indanyl-1,3-dione)-indeno[1,2-b]furan-4-one, highlighting a cathodic reduction approach in specific solvents. Such methodologies showcase the versatility of electrochemical processes in accessing spiro compounds with potential in material science (Horcajada et al., 2007).
Oxidative Spirocyclization
FeCl3-mediated oxidative spirocyclization has been demonstrated as a novel method for constructing di-spirolinked π-conjugated molecules, such as dispiro[fluorene-9,5'-indeno[2,1-a]indene-10',9''-fluorene]s (DSFIIFs). This process involves an unprecedented double one-electron oxidation, yielding compounds with high fluorescence quantum yields, underscoring their potential in optoelectronic applications (Zhao et al., 2016).
Organic Light-Emitting Diodes (OLEDs)
Research on spirofluorene-based host materials for phosphorescent OLEDs has shown that subtle changes in molecular structure can significantly affect device performance. Studies on different spiro-systems, such as spiro[cyclopropane-1,9'-fluorene] and 1',3'-dihydrospiro[fluorene-9,2'-indene], have contributed to a better understanding of the relationship between molecular structure and electroluminescence performance, aiding in the design of more efficient host materials for OLED applications (Liu et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
spiro[3H-indene-2,4'-oxane]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-12-11-4-2-1-3-10(11)9-13(12)5-7-15-8-6-13/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXNSSLWABAIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzyl-2-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2714525.png)
![N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide](/img/structure/B2714527.png)
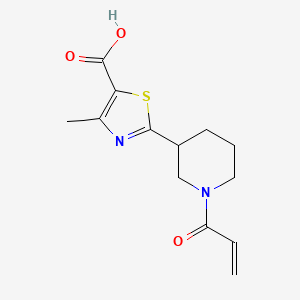
![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2714529.png)
![2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B2714530.png)
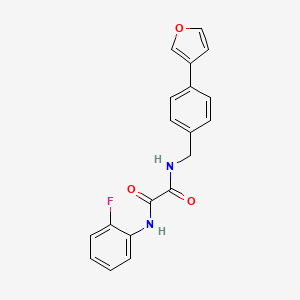
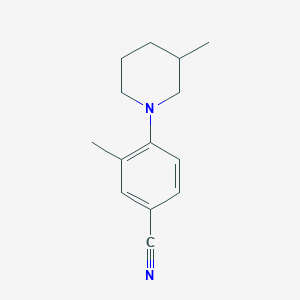
![3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2714538.png)
![8-(4-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714539.png)
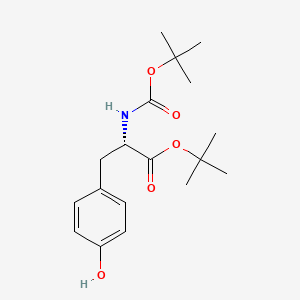
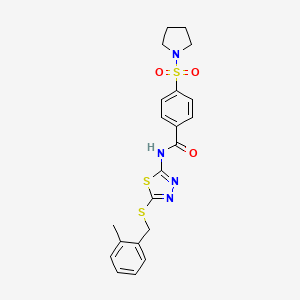
![2-(7-acetyl-3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/no-structure.png)
![4-((1H-imidazol-1-yl)methyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2714543.png)
